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molecular formula C15H20O4 B8652848 3-(3-Cyclopentyloxy-4-methoxyphenyl)propanoic acid

3-(3-Cyclopentyloxy-4-methoxyphenyl)propanoic acid

Cat. No. B8652848
M. Wt: 264.32 g/mol
InChI Key: CCVPUIBZJMOZCE-UHFFFAOYSA-N
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Patent
US05274002

Procedure details

To a stirring solution of 0.38 g (1.37 mmol) of methyl 3-(3-cyclopentoxy-4-methoxyphenyl)-n-propanoate in 20 mL of methanol was added dropwise 25 mL of a 1.0N solution of potassium hydroxide in water over a 5 minute period. The mixture precipitated immediately, but returned to a solution after a 16 hour period at which time the solution was concentrated, diluted with 20 mL of water and neutralized to pH 1.0 with concentrated hydrochloric acid. The analytically pure white solid which formed was collected, washed several times with cold water, and dried in vacuo.
Name
methyl 3-(3-cyclopentoxy-4-methoxyphenyl)-n-propanoate
Quantity
0.38 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([O:6][C:7]2[CH:8]=[C:9]([CH2:15][CH2:16][C:17]([O:19]C)=[O:18])[CH:10]=[CH:11][C:12]=2[O:13][CH3:14])[CH2:5][CH2:4][CH2:3][CH2:2]1.[OH-].[K+]>CO.O>[CH:1]1([O:6][C:7]2[CH:8]=[C:9]([CH2:15][CH2:16][C:17]([OH:19])=[O:18])[CH:10]=[CH:11][C:12]=2[O:13][CH3:14])[CH2:2][CH2:3][CH2:4][CH2:5]1 |f:1.2|

Inputs

Step One
Name
methyl 3-(3-cyclopentoxy-4-methoxyphenyl)-n-propanoate
Quantity
0.38 g
Type
reactant
Smiles
C1(CCCC1)OC=1C=C(C=CC1OC)CCC(=O)OC
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture precipitated immediately
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated
ADDITION
Type
ADDITION
Details
diluted with 20 mL of water and neutralized to pH 1.0 with concentrated hydrochloric acid
CUSTOM
Type
CUSTOM
Details
The analytically pure white solid which formed
CUSTOM
Type
CUSTOM
Details
was collected
WASH
Type
WASH
Details
washed several times with cold water
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
C1(CCCC1)OC=1C=C(C=CC1OC)CCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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